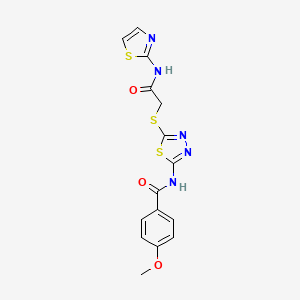

![molecular formula C21H17N3O2 B2880626 1-phenyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] CAS No. 303984-70-5](/img/structure/B2880626.png)

1-phenyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

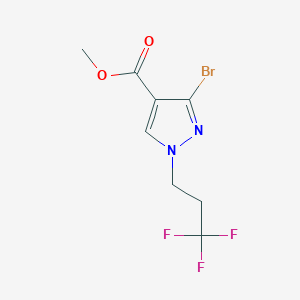

“1-phenyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]” is a complex organic compound. It is a derivative of indole, which is a heterocyclic aromatic organic compound. Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance . The compound has a molecular weight of 223.2268 .

Synthesis Analysis

The synthesis of 1-phenyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] can be achieved through a one-pot, three-component protocol, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include Fischer indolisation and indole N-alkylation . These are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 223.2268 . Other properties such as melting point, boiling point, and solubility are not specified in the retrieved papers.Aplicaciones Científicas De Investigación

Antiviral Activity

Indole derivatives have been studied for their potential as antiviral agents. Compounds similar to “1-phenyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]” have shown inhibitory activity against influenza A and other viruses. The presence of the indole nucleus contributes to the high affinity binding to multiple receptors, which is crucial in developing new therapeutic agents .

Anti-inflammatory Properties

The indole scaffold is present in many synthetic drug molecules that exhibit anti-inflammatory properties. The structural features of indole derivatives, including the compound , allow them to interact with biological pathways that mediate inflammation, providing a basis for the development of new anti-inflammatory medications .

Anticancer Applications

Indole derivatives are being explored for their anticancer properties. The indole core structure is a common feature in many natural and synthetic compounds with potential therapeutic effects against various types of cancer cells. Research into the specific applications of “1-phenyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]” in oncology could lead to novel treatments .

Antimicrobial Effects

The antimicrobial activity of indole derivatives is well-documented. These compounds, including the one under analysis, can be synthesized and screened for their ability to combat bacterial and fungal infections, offering a promising avenue for new antimicrobial drug development .

Antitubercular Potential

Indole derivatives have shown promising results in the fight against tuberculosis. Novel compounds based on the indole scaffold have been synthesized and tested for their efficacy against Mycobacterium tuberculosis, with some derivatives demonstrating significant activity .

Antioxidant Capacity

The indole nucleus is associated with antioxidant activity, which is important in protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases and aging, where oxidative damage plays a key role .

Antidiabetic Activity

Research has indicated that indole derivatives may have applications in managing diabetes. By influencing various biological targets involved in glucose metabolism, these compounds could contribute to new strategies for diabetes treatment .

Neuroprotective Effects

Some indole derivatives have been investigated for their neuroprotective effects. Studies have found that certain indole-based compounds can alleviate hypoxic-ischemic brain injury, suggesting potential applications in preventing or treating neurological damage .

Direcciones Futuras

The future directions for this compound could involve its use in the synthesis of diverse heterocycles, substrates for asymmetric dearomatisation, and polymers and composite materials with energy storage and biomedical applications . The process is amenable to rapid generation of trisubstituted indole libraries .

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that modulates the activity of these targets, leading to their various biological effects . The exact nature of these interactions and the resulting changes would depend on the specific target and the context within which the compound is acting.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could be affected. These could potentially include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific target and the context within which the compound is acting. Given the broad range of biological activities associated with indole derivatives , the results of action could potentially include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase effects.

Propiedades

IUPAC Name |

3-[(4-methoxyphenyl)diazenyl]-1-phenylindol-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2/c1-26-17-13-11-15(12-14-17)22-23-20-18-9-5-6-10-19(18)24(21(20)25)16-7-3-2-4-8-16/h2-14,25H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWOJBDXKUPSKBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=NC2=C(N(C3=CC=CC=C32)C4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-phenyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone] | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2880547.png)

![4-[(3-Methoxyphenyl)amino]thiane-4-carboxylicacid](/img/structure/B2880548.png)

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-5-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazole](/img/structure/B2880554.png)

![N-[(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methyl]-2-chloroacetamide;hydrochloride](/img/structure/B2880555.png)

![3-(1H-benzotriazol-1-yl)-N'-[(1Z)-1-(4-bromophenyl)ethylidene]propanehydrazide](/img/structure/B2880556.png)

![N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide](/img/structure/B2880560.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 2,4-dimethylbenzoate](/img/structure/B2880562.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]urea](/img/structure/B2880564.png)